Differentiation by Distinct Physicochemical Properties: Ethyl vs. Methyl Ester
Ethyl 4-methylthiophene-3-carboxylate possesses a higher molecular weight (170.23 g/mol) and distinct lipophilicity compared to its closest analog, Methyl 4-methylthiophene-3-carboxylate (MW 156.20 g/mol, LogP ~2.27) . The ethyl ester group in the target compound contributes to a predicted LogP value that is anticipated to be higher than that of the methyl ester analog, influencing membrane permeability and solubility in biological contexts . Additionally, the ethyl ester provides a different steric environment that can alter reactivity in synthetic transformations .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 170.23 g/mol |
| Comparator Or Baseline | Methyl 4-methylthiophene-3-carboxylate: Molecular Weight: 156.20 g/mol; LogP: ~2.27 |
| Quantified Difference | Molecular weight difference: +14.03 g/mol. LogP difference: Not directly available for target compound, but predicted to be higher due to increased hydrophobicity of ethyl ester. |
| Conditions | Calculated or predicted values based on standard cheminformatic models. |
Why This Matters
The higher molecular weight and predicted LogP of Ethyl 4-methylthiophene-3-carboxylate can significantly affect its pharmacokinetic properties and synthetic behavior, making it a preferable choice for optimizing drug-like characteristics in medicinal chemistry programs.
